6-(Phenylamino)-1H-purin-8(7H)-one
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Overview
Description
6-(Phenylamino)-1H-purin-8(7H)-one is a chemical compound that belongs to the purine family It is characterized by the presence of a phenylamino group attached to the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Phenylamino)-1H-purin-8(7H)-one typically involves the reaction of a purine derivative with aniline. One common method includes the nucleophilic substitution reaction where the purine derivative is treated with aniline under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-(Phenylamino)-1H-purin-8(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The phenylamino group can participate in electrophilic substitution reactions, especially in the presence of halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can lead to various substituted purine derivatives .
Scientific Research Applications
6-(Phenylamino)-1H-purin-8(7H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Mechanism of Action
The mechanism of action of 6-(Phenylamino)-1H-purin-8(7H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
4-(Phenylamino)pyrrolopyrimidines: These compounds are known for their potent inhibitory activity against protein tyrosine kinases.
2-(Phenylamino)benzoic acid derivatives: These compounds exhibit a broad spectrum of biological activities, including anticonvulsant and anti-inflammatory properties.
Uniqueness: 6-(Phenylamino)-1H-purin-8(7H)-one stands out due to its unique purine structure, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest in both research and industry .
Properties
CAS No. |
95756-26-6 |
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Molecular Formula |
C11H9N5O |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
6-anilino-7,9-dihydropurin-8-one |
InChI |
InChI=1S/C11H9N5O/c17-11-15-8-9(12-6-13-10(8)16-11)14-7-4-2-1-3-5-7/h1-6H,(H3,12,13,14,15,16,17) |
InChI Key |
FZSRCIGEMPNTGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=NC3=C2NC(=O)N3 |
Origin of Product |
United States |
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